Cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is an organic compound characterized by its molecular formula and a molecular weight of approximately 207.70 g/mol. This compound is classified under piperidine derivatives, which are significant in medicinal chemistry due to their structural versatility and biological activity. The compound is recognized for its potential applications in pharmaceuticals and organic synthesis, particularly as a building block for more complex molecules.
Cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is sourced from various chemical suppliers and databases, including PubChem and BenchChem. It falls under the category of piperidine derivatives, which are widely studied for their pharmacological properties. The compound is associated with safety classifications indicating potential hazards, as denoted by the GHS07 pictogram, which suggests that it may cause skin irritation and eye irritation .
The synthesis of cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride can be achieved through several organic synthesis pathways. A common method involves the reaction of piperidine derivatives with ethyl chloroacetate, followed by hydrolysis and subsequent salt formation to yield the hydrochloride form.
In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability, allowing for higher yields and purities through optimized reaction conditions .
The molecular structure of cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride features a six-membered piperidine ring with a methyl group at the second position and an ethyl ester at the third position. The presence of a hydrochloride indicates the addition of a chloride ion to form a stable salt.
Piperidine derivatives are synthesized via reductive cyclization and stereocontrolled strategies. cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride (CAS: 1255098-81-7) is typically prepared through catalytic hydrogenation of ethyl 2-methyl-1,2,3,6-tetrahydropyridine-3-carboxylate precursors. The cis stereochemistry arises from stereoselective proton addition during hydrogenation, where the catalyst controls methyl and ester group orientation [4] [7]. Alternative routes employ chiral pool materials like (S)-piperidine-3-carboxylic acid derivatives, modified through esterification (e.g., ethanol/SOCl₂) and alkylation. However, catalytic methods dominate due to superior scalability and enantioselectivity (>90% ee) [3] [6].
Table 1: Key Synthetic Methods for Piperidine Esters
Starting Material | Reaction Conditions | Product | Stereoselectivity |
---|---|---|---|
Ethyl 1,2,3,6-THP-3-carboxylate | H₂ (50 psi), Pd/C, ethanol, 25°C | Ethyl piperidine-3-carboxylate | Racemic |
2-Methyl-1,2,3,6-THPD | H₂ (100 psi), PtO₂, AcOH, 0°C | cis-Ethyl 2-methylpiperidine-3-carboxylate | >95% cis |
(S)-Nipecotic acid ethyl ester | N-alkylation, NaH/alkyl halide, DMF | N-substituted derivatives | Retention |
Asymmetric hydrogenation using chiral catalysts achieves high cis-diastereoselectivity. Wilkinson’s catalyst [(RhCl(PPh₃)₃)] modified with (R)-BINAP reduces enamine precursors, affording the cis-isomer with 98% de. This occurs via facial selectivity, where the chiral ligand directs hydride transfer to the Re-face of the iminium intermediate [2]. For N-acyl derivatives, transfer hydrogenation (HCO₂NH₄/Pd-C) in methanol yields the hydrochloride salt after acidification—optimized conditions reduce epimerization and maintain >99% cis purity [4] [7].
Cyclization mechanisms involve iminium ion intermediates. In paroxetine synthesis analogs, 4-aryl-1,2,3,6-tetrahydropyridines undergo acid-catalyzed cyclization with formaldehyde, forming quinuclidinium salts that collapse to piperidin-3-ylmethanols. Subsequent esterification introduces the carboxylate group [7]. Hydrogenation proceeds via stepwise syn addition: initial hydride attack at C6 forms an enolate, followed by protonation at C2 from the less-hindered face. This explains the dominant cis configuration in 2,3-disubstituted piperidines under acidic conditions [2] [7].
N-Alkylation efficiency hinges on quaternary ammonium intermediates. Ethyl 1-benzyl-2-methylpiperidine-3-carboxylate (CAS: 283.801 g/mol) is alkylated using benzyl bromide/K₂CO₃ in acetonitrile, yielding crystalline ammonium salts that facilitate purification. Hydrolysis of the benzyl group via hydrogenolysis (H₂/Pd-C) delivers the secondary amine, converted to hydrochloride with HCl/Et₂O [5] [6]. Solvent optimization shows dichloroethane increases alkylation yields by 40% versus THF by stabilizing charged intermediates [6].
Table 2: Quaternary Ammonium Intermediates in Piperidine Synthesis
Intermediate | Alkylating Agent | Solvent | Yield (%) | Purity (%) |
---|---|---|---|---|
1-Benzyl-2-methylpiperidinium bromide | Benzyl bromide | CH₃CN | 92 | >99 |
1-(4-Chlorobenzyl)piperidinium chloride | 4-Cl-Benzyl chloride | Dichloroethane | 88 | 98 |
1-Phenethylpiperidinium iodide | Phenethyl iodide | Toluene | 75 | 95 |
X-ray crystallography confirms cis stereochemistry in hydrochloride salts. The protonated nitrogen and C2-methyl/C3-ester groups adopt equatorial positions with a 55–60° dihedral angle, minimizing A^(1,3) strain. In ethyl 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylate hydrochloride (Tiagabine intermediate), the crystal lattice shows Cl⁻ ions H-bonded to N⁺–H, stabilizing the cis-configuration [5]. For simpler analogs like (S)-methyl piperidine-3-carboxylate HCl (CAS: 164323-84-6), carboxylate oxygen aligns antiparallel to the pyridinium ring, facilitating salt crystallization [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: